molecular formula C24H32N4O7S B565119 trans-Carboxy Glimepiride-d5 CAS No. 1217718-14-3

trans-Carboxy Glimepiride-d5

Katalognummer B565119
CAS-Nummer: 1217718-14-3
Molekulargewicht: 525.632
InChI-Schlüssel: MMZLACCSCMGVHL-WNWXXORZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“trans-Carboxy Glimepiride-d5” is an active labelled metabolite of Glimepiride . It is available for purchase as a high-quality reference standard for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of “this compound” is C24H27D5N4O7S . The molecular weight is 525.63 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that Glimepiride, the parent compound, undergoes a two-step process mediated by the cytochrome P450 (CYP) isoform CYP2C9 and cytosolic enzymes .

Wissenschaftliche Forschungsanwendungen

Transdermal Drug Delivery Systems

Transdermal patches of glimepiride, including those formulated with nano-vesicles and ethosomal formulations, have been developed to prolong drug release, reduce administration frequency, and mitigate side effects associated with oral delivery. These studies have shown promising results in terms of controlled drug release, enhanced permeation, and reduced first-pass metabolism (Kumari, 2020; Ahmed et al., 2016).

Pharmacokinetic Studies

Liquid chromatography and mass spectrometry methods have been employed to simultaneously determine glimepiride and its metabolites in human plasma, facilitating the understanding of its metabolic pathways and aiding in the optimization of dosing regimens (Noh et al., 2011).

Enhancement of Bioavailability

Formulations such as nanostructured lipid carriers and micelles have been developed to enhance the solubility and permeation of glimepiride through biological membranes, aiming at improving its bioavailability and therapeutic efficacy (Basahih et al., 2020).

Controlled Release Formulations

Studies have also focused on the development of chitosan films, self-nanoemulsifying drug delivery systems (SNEDDS), and composite beads for controlled release of glimepiride, aiming to maintain steady therapeutic levels over extended periods, thus enhancing patient compliance and treatment effectiveness (Ammar et al., 2008; Shah et al., 2013; Bera et al., 2018).

Drug Synthesis and Characterization

Research on the synthesis of glimepiride and its isomers provides insight into more efficient and safer production methods, which is crucial for developing high-quality pharmaceuticals (Tanwar et al., 2017; Patil et al., 2009).

Wirkmechanismus

Target of Action

The primary target of trans-Carboxy Glimepiride-d5, a metabolite of Glimepiride , is the pancreatic beta cells . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that reduces blood glucose levels .

Mode of Action

This compound, like Glimepiride, works by stimulating the secretion of insulin granules from pancreatic islet beta cells . This is achieved by blocking ATP-sensitive potassium channels (K_ATP channels), causing depolarization of the beta cells . This depolarization triggers the release of insulin, which then acts on various cells in the body to promote the uptake and storage of glucose, thereby lowering blood glucose levels .

Biochemical Pathways

The action of this compound primarily affects the insulin signaling pathway . By stimulating the release of insulin, it enhances the activity of this pathway, leading to increased glucose uptake, glycogen synthesis, and fat storage, while decreasing gluconeogenesis . The overall effect is a reduction in blood glucose levels .

Result of Action

The primary result of the action of this compound is a decrease in blood glucose levels . This is achieved through the increased secretion of insulin from pancreatic beta cells and the subsequent increase in glucose uptake and storage in various cells throughout the body .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as diet, exercise, stress, and co-existing medical conditions can affect blood glucose levels and thus the efficacy of this compound. Additionally, genetic variations, particularly in the CYP2C9 enzyme, can influence the metabolism of Glimepiride and its metabolites, potentially affecting their action and efficacy

Safety and Hazards

The safety data sheet for “trans-Carboxy Glimepiride-d5” indicates that it may pose a risk of harm to the unborn child . It’s important to handle this compound with appropriate safety measures.

Zukünftige Richtungen

While specific future directions for “trans-Carboxy Glimepiride-d5” are not available, research in controlled drug delivery systems, including those involving Glimepiride, is ongoing . This could potentially lead to advancements in the delivery and efficacy of drugs like “this compound”.

Eigenschaften

IUPAC Name

4-[[4-[2-[[3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carbonyl]amino]ethyl]phenyl]sulfonylcarbamoylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O7S/c1-3-20-15(2)14-28(21(20)29)24(33)25-13-12-16-4-10-19(11-5-16)36(34,35)27-23(32)26-18-8-6-17(7-9-18)22(30)31/h4-5,10-11,17-18H,3,6-9,12-14H2,1-2H3,(H,25,33)(H,30,31)(H2,26,27,32)/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZLACCSCMGVHL-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.